molecular formula C45H90 B12655334 1-Pentatetracontene CAS No. 66576-63-4

1-Pentatetracontene

Cat. No.: B12655334
CAS No.: 66576-63-4
M. Wt: 631.2 g/mol
InChI Key: WFUWMMGMNVAIQX-UHFFFAOYSA-N
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Description

1-Pentatetracontene is a long-chain hydrocarbon with the molecular formula C45H90 It is an unsaturated compound, specifically an alkene, characterized by the presence of a double bond between the first and second carbon atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pentatetracontene typically involves the oligomerization of smaller alkenes or the dehydrogenation of long-chain alkanes. One common method is the catalytic dehydrogenation of pentatetracontane, which involves the removal of hydrogen atoms to form the double bond characteristic of alkenes. This process often requires high temperatures and the presence of a catalyst, such as platinum or palladium, to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound can be achieved through the Fischer-Tropsch synthesis, a process that converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using metal catalysts. This method allows for the production of a wide range of hydrocarbons, including long-chain alkenes like this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Pentatetracontene undergoes various chemical reactions typical of alkenes, including:

    Oxidation: This reaction can produce epoxides, alcohols, or ketones depending on the conditions and reagents used.

    Reduction: Hydrogenation of this compound converts it into pentatetracontane, a saturated hydrocarbon.

    Substitution: Halogenation reactions, such as the addition of bromine or chlorine, can occur at the double bond, forming dihalides.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) is typically employed.

    Substitution: Halogens (Br2, Cl2) in the presence of light or a catalyst can facilitate these reactions.

Major Products Formed:

    Oxidation: Epoxides, alcohols, ketones.

    Reduction: Pentatetracontane.

    Substitution: Dihalides (e.g., 1,2-dibromopentatetracontane).

Scientific Research Applications

1-Pentatetracontene has several applications in scientific research:

    Chemistry: It serves as a model compound for studying the reactivity of long-chain alkenes and their behavior in various chemical reactions.

    Biology: It can be used in the synthesis of biologically active molecules or as a component in the study of lipid membranes.

    Medicine: Research into long-chain hydrocarbons like this compound can provide insights into the development of new pharmaceuticals or drug delivery systems.

    Industry: It is used in the production of specialty chemicals, lubricants, and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism by which 1-Pentatetracontene exerts its effects is primarily through its chemical reactivity, particularly the double bond. This double bond can participate in various reactions, such as addition or polymerization, which can alter the compound’s physical and chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

    Pentatriacontane (C35H72): A saturated hydrocarbon with a similar long-chain structure but lacking the double bond.

    Pentatetracontane (C45H92): The fully saturated analog of 1-Pentatetracontene.

Uniqueness: this compound’s uniqueness lies in its unsaturation, which imparts different chemical reactivity compared to its saturated counterparts. This double bond allows for a wider range of chemical transformations, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

66576-63-4

Molecular Formula

C45H90

Molecular Weight

631.2 g/mol

IUPAC Name

pentatetracont-1-ene

InChI

InChI=1S/C45H90/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3H,1,4-45H2,2H3

InChI Key

WFUWMMGMNVAIQX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC=C

Origin of Product

United States

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